molecular formula C31H29N5O2S B12201991 (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B12201991
M. Wt: 535.7 g/mol
InChI Key: LOUHITLIVZHVOT-RRAHZORUSA-N
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Description

The compound (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure that combines a thiazole ring with a pyrazole moiety, linked through a methylene bridge to a benzylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-benzylpiperazin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one: stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for multiple types of chemical modifications, making it a versatile compound for scientific exploration.

Properties

Molecular Formula

C31H29N5O2S

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C31H29N5O2S/c1-38-27-14-8-11-24(19-27)29-25(22-36(33-29)26-12-6-3-7-13-26)20-28-30(37)32-31(39-28)35-17-15-34(16-18-35)21-23-9-4-2-5-10-23/h2-14,19-20,22H,15-18,21H2,1H3/b28-20-

InChI Key

LOUHITLIVZHVOT-RRAHZORUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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